molecular formula C11H9ClN2O3 B7826477 Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B7826477
M. Wt: 252.65 g/mol
InChI Key: HZJHKOBSCAWAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Building Blocks

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry, enabling the formation of bifunctional 3,5-disubstituted 1,2,4-oxadiazole products for integration into biologically relevant molecules (Ž. Jakopin, 2018).

Synthesis of Derivatives

3-Arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including ones similar to Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, have been synthesized, demonstrating the potential for diverse structural modifications to enhance biological activity (A. A. Santilli & R. Morris, 1979).

Crystal and Molecular Structure Analysis

Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized via a unique protocol, has been studied for its crystal and molecular structure, highlighting the importance of understanding the structural stability and molecular interactions for pharmacological importance (D. Achutha et al., 2017).

Antibacterial Applications

N'-Substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have been evaluated for antibacterial activity against various bacterial strains, indicating the potential application of such compounds in combating bacterial infections (A. Rehman et al., 2016).

Potential for Alzheimer’s Disease Treatment

New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized as potential drug candidates for Alzheimer’s disease, showcasing the relevance of such compounds in neurodegenerative disease research (A. Rehman et al., 2018).

Acaricidal Activity

Compounds such as 5-[1-(4-isopropoxy)phenyl]ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, with structures related to Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, have been synthesized with significant acaricidal activity, indicating the potential for pest control applications (A. Bosetti et al., 1994).

Antimicrobial Screening

Acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and evaluated for antibacterial potential, highlighting the application in antimicrobial therapy (K. Iqbal et al., 2017).

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHKOBSCAWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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